molecular formula C6H13NO B2360272 (1S,2S)-2-amino-1-methyl-cyclopentanol CAS No. 1932297-32-9

(1S,2S)-2-amino-1-methyl-cyclopentanol

Cat. No.: B2360272
CAS No.: 1932297-32-9
M. Wt: 115.176
InChI Key: KKBCPZUWBKCECT-WDSKDSINSA-N
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Description

(1S,2S)-2-amino-1-methyl-cyclopentanol is a chiral compound with a cyclopentane ring structure. It features an amino group and a methyl group attached to the cyclopentane ring, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

(1S,2S)-2-amino-1-methyl-cyclopentanol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-amino-1-methyl-cyclopentanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of 2-amino-1-methyl-cyclopentanone using a chiral borane complex can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-amino-1-methyl-cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclopentanol derivatives, ketones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which (1S,2S)-2-amino-1-methyl-cyclopentanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can act as a chiral ligand, binding to metal ions and affecting their catalytic properties .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-amino-1-methyl-cyclopentanol: This enantiomer has similar chemical properties but different biological activities due to its opposite stereochemistry.

    2-amino-1-methyl-cyclohexanol: A similar compound with a six-membered ring, exhibiting different steric and electronic properties.

    2-amino-1-methyl-cyclopropanol: A smaller ring structure, leading to different reactivity and stability.

Uniqueness

(1S,2S)-2-amino-1-methyl-cyclopentanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

(1S,2S)-2-amino-1-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCPZUWBKCECT-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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